![molecular formula C12H13NO2 B6261870 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE CAS No. 55895-80-2](/img/no-structure.png)
1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE
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Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community due to their various biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . Their application in cancer therapy has attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have shown potential in the treatment of various microbial infections . Their antimicrobial properties make them a promising area of research in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . Their wide range of biological activities makes them a valuable resource in the development of new therapeutic drugs .
Antiviral Applications
Indole derivatives have shown potential in the treatment of various viral infections . For example, certain indole derivatives have shown inhibitory activity against influenza A, Coxsackie B4 virus, Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
Use as Artificial Receptors
Certain methoxyindole-based compounds, which include “1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE”, have potential applications as artificial receptors . Their synthesis involves simple reactions and they enforce tripodal topology .
Mechanism of Action
- The primary targets of 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE are not explicitly mentioned in the available literature. However, indole derivatives, in general, have been found to interact with various receptors due to their aromatic nature and diverse biological activities .
- Generally, indole derivatives can act as agonists or antagonists by binding to receptors, affecting signal transduction pathways, and modulating cellular responses .
- However, indole derivatives have been associated with various activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
- The molecular and cellular effects of 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE remain elusive. However, indole derivatives have shown diverse biological activities, such as antiviral and anti-HIV effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE involves the condensation of 5-methoxy-2-methylindole with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "5-methoxy-2-methylindole", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methylindole (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in dry ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.3 mmol).", "Step 2: Reflux the mixture for 4 hours and then cool to room temperature.", "Step 3: Add water (10 mL) to the mixture and acidify with hydrochloric acid (1 M) until the pH is 2-3.", "Step 4: Extract the mixture with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL), sodium bicarbonate solution (10 mL), and brine (20 mL).", "Step 5: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Purify the solid by recrystallization from ethanol to obtain 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE as a yellow solid (yield: 70%)." ] } | |
CAS RN |
55895-80-2 |
Product Name |
1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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